1-(Methylthio)-2-propanethiol

Description

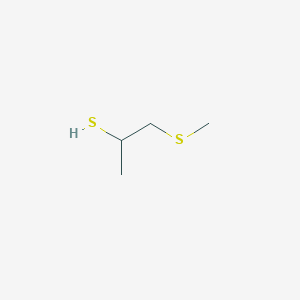

Structure

3D Structure

Properties

CAS No. |

34143-77-6 |

|---|---|

Molecular Formula |

C4H10S2 |

Molecular Weight |

122.3 g/mol |

IUPAC Name |

1-methylsulfanylpropane-2-thiol |

InChI |

InChI=1S/C4H10S2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3 |

InChI Key |

BORCPEFCFCKKGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)S |

Origin of Product |

United States |

Development of Efficient Synthetic Routes:

Objective 1: To establish and optimize a high-yield, scalable synthesis protocol for 1-(Methylthio)-2-propanethiol. This would involve exploring various synthetic strategies, including the reaction of appropriate precursors like 2-mercaptopropanol (B1266664) or propylene (B89431) sulfide (B99878) with a methylthiolating agent.

Objective 2: To investigate "green" synthesis pathways, minimizing the use of hazardous reagents and the generation of malodorous byproducts.

Comprehensive Physicochemical Characterization:

Objective 1: To determine key physical properties such as boiling point, vapor pressure, and solubility in various solvents.

Objective 2: To perform detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to create a complete and validated dataset for the compound.

Exploration of Reactivity and Application in Material Science:

Objective 1: To investigate its utility as a monomer or chain-transfer agent in polymerization reactions. The presence of both a primary thioether and a secondary thiol group offers unique reactivity that could be exploited in thiol-ene or other polymerization chemistries. ntu.edu.sgtandfonline.com

Objective 2: To evaluate its potential as a building block for metal-organic frameworks (MOFs), assessing the coordination chemistry of its dual sulfur sites with various metal centers. rsc.org

Objective 3: To test its efficacy as a surface modification agent, particularly for its ability to bind to metal surfaces (e.g., gold nanoparticles) for applications in nanoscience.

Assessment of Its Role in Chemical Biology:

Established and Emerging Synthetic Routes for this compound

The construction of the this compound molecule can be approached through several synthetic strategies, ranging from direct assembly to the functionalization of precursors.

Direct synthesis aims to construct the target molecule in a single or a few straightforward steps from simple starting materials. A plausible direct route involves the reaction of propylene (B89431) sulfide (B99878) with a methylthiolate source. This approach leverages the ring-opening of the episulfide by the thiolate nucleophile. Another potential strategy is the reaction of hydrogen sulfide with propylene, which is a known method for producing 2-propanethiol (B166235), although this would require further modification to introduce the methylthio group chemicalbook.com. Industrial processes for synthesizing similar mercaptans often involve reacting an alcohol with a sulfur source over a catalyst google.comgoogle.com. For instance, reacting methanol (B129727) with hydrogen sulfide produces methanethiol (B179389) wikipedia.org. It has been noted that fermentations of rumen fluid containing propylene glycol can emit various sulfur-containing gases, including 1-(methylthio)-1-propanethiol, suggesting a biochemical pathway for related structures ebi.ac.ukresearchgate.net.

This approach involves a multi-step sequence where a suitable precursor molecule is first assembled and then the thiol group is introduced in a subsequent step, a process known as thiolation. A common laboratory method for preparing thiols is the Sₙ2 reaction of an alkyl halide with a sulfur nucleophile libretexts.org. To avoid the formation of a sulfide byproduct from a secondary reaction, thiourea (B124793) is often employed as the sulfur source, which reacts to form an alkylisothiouronium salt that is then hydrolyzed to yield the thiol libretexts.orgchemistrysteps.com.

A hypothetical synthetic pathway for this compound could start with 1-chloro-2-propanol. The methylthio group could be introduced by nucleophilic substitution with sodium thiomethoxide. The resulting 1-(methylthio)-2-propanol could then be converted to the corresponding thiol. This conversion of the alcohol to a thiol can be achieved through various methods, such as activation of the alcohol as a tosylate followed by displacement with a sulfide or hydrosulfide (B80085) salt.

Table 1: Potential Synthetic Routes for this compound

| Route | Precursors | Key Steps | General Principle |

|---|---|---|---|

| Direct Synthesis | Propylene sulfide, Sodium methylthiolate | Nucleophilic ring-opening of the episulfide | Direct formation of the carbon-sulfur bonds in a single step. |

| Precursor Functionalization | 1-Chloro-2-propanol, Sodium thiomethoxide, Thiolating agent | 1. Nucleophilic substitution to introduce the methylthio group. 2. Conversion of the hydroxyl group to a thiol. | Stepwise construction of the molecule by first creating a functionalized backbone and then introducing the thiol group. libretexts.orgchemistrysteps.com |

Chemical Reactivity and Transformation Studies

The reactivity of this compound is dominated by the chemistry of its thiol and thioether functional groups, allowing it to participate in nucleophilic, oxidative, and radical reactions.

The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion (RS⁻) masterorganicchemistry.com. This thiolate is a potent nucleophile, significantly more so than its alcohol counterpart masterorganicchemistry.com. As a strong nucleophile, it can readily participate in nucleophilic substitution (Sₙ2) reactions with alkyl halides to form new carbon-sulfur bonds libretexts.org.

Studies on similar thiols, such as 2-methyl-2-propanethiol, have shown they can engage in nucleophilic ring-opening reactions. For example, its reaction with 3-isothiazolones was found to be second order with respect to the thiol, indicating a complex mechanism likely involving two thiol molecules in the rate-determining step chemicalbook.comsigmaaldrich.com. The nucleophilic character of thiols also enables them to add to electrophilic centers, as seen in the reaction of thiolate ions with 6-cyano-1,3-dimethyluracil psu.edu. The presence of the methylthio group may influence the reactivity of the thiol through electronic effects, though specific kinetic data for this compound is not widely reported.

Both the thiol and thioether groups in this compound are susceptible to oxidation, with the product depending on the strength of the oxidizing agent used wikipedia.org.

Thiol Oxidation: Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), readily oxidize the thiol group to form a disulfide, resulting in the formation of 1,1'-[disulfanediylbis(propane-1,2-diyl)]bis(methylsulfane) wikipedia.orgmasterorganicchemistry.com. This thiol-disulfide interconversion is a common reaction in organosulfur chemistry .

Thioether and Thiol Oxidation: Stronger oxidizing agents, like hydrogen peroxide (H₂O₂) or peroxyacids (e.g., m-CPBA), can oxidize both functional groups. The thioether moiety can be oxidized first to a sulfoxide (B87167) and then further to a sulfone libretexts.orgchemistrysteps.commasterorganicchemistry.com. Simultaneously, the thiol group can be oxidized to a sulfonic acid (RSO₃H) wikipedia.org. Spontaneous oxidation of thiols and thioethers can also occur at air-water interfaces, leading to products like disulfides, sulfoxides, and sulfones nih.govresearchgate.net.

Table 2: Oxidative Transformations of this compound

| Functional Group | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Thiol (-SH) | Mild (e.g., I₂, Br₂) | Disulfide (-S-S-) | wikipedia.orgmasterorganicchemistry.com |

| Thiol (-SH) | Strong (e.g., H₂O₂, peroxyacids) | Sulfonic Acid (-SO₃H) | wikipedia.org |

| Thioether (-S-CH₃) | Strong (e.g., H₂O₂, peroxyacids) | Sulfoxide (-SO-CH₃) | libretexts.orgchemistrysteps.commasterorganicchemistry.com |

The relatively weak sulfur-hydrogen bond in the thiol group makes this compound susceptible to radical reactions. The bond dissociation energy for an S-H bond is significantly lower than for an O-H bond, facilitating hydrogen atom abstraction to form a thiyl radical (RS•) wikipedia.org.

These highly reactive thiyl radicals can participate in several mechanistic pathways:

Thiol-Ene Reaction: A thiyl radical can add across a carbon-carbon double bond (an ene) wikipedia.org. This reaction proceeds via a free-radical chain mechanism, typically resulting in an anti-Markovnikov addition of the thiol to the alkene wikipedia.org. This process is considered a form of "click chemistry" due to its high efficiency and specificity wikipedia.org.

Radical Combination: Two thiyl radicals can combine to form a disulfide bond, which is the termination step in many thiol-based radical processes.

Reaction with Oxygen: Thiyl radicals can react with molecular oxygen to form thiyl peroxyl radicals (RSOO•) nih.gov. These can undergo further complex reactions, potentially leading to the formation of sulfonyl radicals and ultimately sulfonates nih.gov.

Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction nih.gov. Thiyl radicals have been employed as initiators for radical cyclization reactions in the synthesis of complex natural products wikipedia.org.

The specific pathways and products depend heavily on the reaction conditions and the other species present. The fate of the thiyl radical derived from this compound would be a key determinant in its radical-mediated transformations nih.gov.

Advanced Analytical and Spectroscopic Research Methodologies for 1 Methylthio 2 Propanethiol

Chromatographic Method Development and Application

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 1-(Methylthio)-2-propanethiol from other volatile and semi-volatile compounds. The coupling of chromatography with mass spectrometry and other sensitive detectors has enabled significant advancements in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal and powerful technique for the analysis of volatile compounds like this compound. The methodology combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov In a typical GC-MS analysis, the volatile fraction of a sample is introduced into the GC, where compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z).

Research findings indicate that for effective analysis of VSCs, specific GC-MS parameters must be optimized. This includes the selection of the GC column, oven temperature programming, and injector settings. For instance, a common approach involves using a non-polar or mid-polar capillary column to achieve good resolution of thiols and other sulfur compounds. The mass spectrometer provides structural information through characteristic fragmentation patterns, allowing for unambiguous identification. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25 µm film) | Provides separation of volatile and semi-volatile compounds. nih.gov |

| Oven Program | Initial temp 40-70°C, ramp 10-15°C/min to 280°C | Separates compounds based on boiling point. nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Transports analytes through the column. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| MS Scan Range | m/z 40-550 | Detects characteristic fragment ions of VSCs. nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Characterization

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. unife.it This technique utilizes two different capillary columns connected in series via a modulator. The first-dimension column typically provides a separation based on boiling point, while the second-dimension column separates co-eluting compounds based on a different property, such as polarity. mdpi.com

The result is a two-dimensional chromatogram with vastly increased peak capacity, allowing for the resolution of hundreds or even thousands of compounds in a single run. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS becomes a formidable tool for the untargeted analysis of VSCs, including this compound, in challenging matrices like petroleum products or biological samples. mdpi.comucdavis.edu This enhanced separation minimizes co-elution, leading to cleaner mass spectra and more confident compound identification. ucdavis.edu Studies have shown that GC×GC can increase the number of detected peaks by over 300% compared to classical GC-MS. nih.gov

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Sulfur Speciation

While GC-based methods are ideal for volatile compounds, Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a powerful hyphenated technique for the speciation of elements, including sulfur. nih.gov This method is particularly useful for analyzing less volatile or thermally labile sulfur compounds that are not amenable to GC. In this technique, HPLC is used to separate different sulfur-containing species, which are then introduced into an ICP-MS system. The ICP's high-temperature plasma atomizes and ionizes all sulfur atoms, allowing the MS to detect sulfur with high sensitivity and elemental specificity.

A significant challenge in sulfur analysis by ICP-MS is the presence of polyatomic interferences, primarily from O₂⁺ on the most abundant sulfur isotope, ³²S⁺. chromatographyonline.com Advanced ICP-MS instruments, such as tandem quadrupole (ICP-MS/MS) or high-resolution systems, overcome these interferences. researchgate.net For example, a collision/reaction cell (CRC) can be used with oxygen as a reaction gas to shift the sulfur ion (S⁺) to a sulfur monoxide ion (SO⁺), which can be measured at an interference-free mass (e.g., m/z 48). chromatographyonline.com This approach enables accurate and precise quantification of total sulfur or specific sulfur species separated by the LC, providing a powerful tool for sulfur metabolomics and environmental analysis. nih.govchromatographyonline.com

Headspace Solid-Phase Microextraction (HS-SPME) Method Optimization for Extraction Efficiency

Effective analysis of trace volatile compounds like this compound begins with efficient extraction and pre-concentration from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for this purpose. mdpi.com It involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is dependent on several parameters that must be carefully optimized for each sample matrix. researchgate.net Key parameters include the type of fiber coating, extraction time, extraction temperature, and sample modifications like pH and salt addition. mdpi.comresearchgate.net Response surface methodology is often employed to systematically optimize these variables to maximize the extraction of target analytes. researchgate.net

| Parameter | Levels/Options Investigated | Effect on Extraction Efficiency |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS | The choice of fiber is critical; mixed-phase fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective for a broad range of VSCs. researchgate.netresearchgate.net |

| Extraction Temperature | 30 - 70°C | Higher temperatures increase analyte volatility but can affect partitioning equilibrium. An optimal temperature (e.g., 50-70°C) is sought. researchgate.netnih.gov |

| Extraction Time | 20 - 60 min | Extraction time should be sufficient to allow analytes to reach equilibrium or near-equilibrium with the fiber. nih.gov |

| Salt Addition (e.g., NaCl) | 0 - 30% (w/v) | Increases the ionic strength of aqueous samples, reducing the solubility of organic analytes and promoting their release into the headspace ("salting-out" effect). mdpi.comresearchgate.net |

Hyphenated Techniques in Metabolomics and Environmental Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in the fields of metabolomics and environmental analysis. nih.gov The analysis of this compound in these contexts relies heavily on such combinations.

In metabolomics , the goal is to comprehensively profile the small-molecule metabolites in a biological system. VSCs like this compound can be important biomarkers. Techniques like GC-MS and LC-MS are integral to these studies, providing the sensitivity and specificity needed to detect and quantify low-level metabolites in complex biological matrices like breath, urine, or tissue. mdpi.com GC×GC-TOFMS is particularly powerful for untargeted metabolomics, expanding the coverage of detectable metabolites. mdpi.commonash.edu

In environmental analysis , hyphenated techniques are used to monitor for pollutants and contaminants. Sulfur compounds can be significant contributors to off-odors and pollution. GC-MS is a standard method for identifying and quantifying volatile organic compounds in air, water, and soil samples. For more complex environmental samples, advanced methods like LC-ICP-MS can provide crucial information on sulfur speciation, helping to understand the transformation and fate of sulfur-containing pollutants in the environment. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Beyond its use as a detector in chromatography, spectroscopy provides fundamental structural information about this compound. Techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are used to elucidate its molecular structure and confirm its identity.

Mass spectrometry, particularly with electron ionization (EI), provides a distinct fragmentation pattern or "mass spectrum" for a given molecule. This spectrum serves as a molecular fingerprint. For a molecule like this compound, key fragments would arise from the cleavage of C-S, C-C, and S-H bonds. The molecular ion peak (M⁺) would confirm the molecular weight, while the pattern of fragment ions helps to piece together the structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The thiol (-SH) group of this compound has a characteristic weak absorption band in the region of 2550-2600 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations. These spectroscopic techniques, often used in conjunction, provide definitive structural characterization. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei, NMR can provide precise information about the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in its structure: CH₃-S-CH₂-CH(SH)-CH₃.

Methyl Thiol Protons (-S-CH₃): A singlet is expected for the three protons of the methyl group attached to the thioether sulfur. This signal would likely appear in the range of δ 2.0-2.5 ppm, characteristic of protons on a carbon adjacent to a sulfur atom.

Methylene (B1212753) Protons (-S-CH₂-): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They would likely present as a complex multiplet, or two distinct signals, further split by the neighboring methine proton. Their chemical shift is anticipated around δ 2.5-3.0 ppm.

Methine Proton (-CH(SH)-): This single proton, bonded to the carbon bearing the thiol group, would appear as a multiplet due to coupling with the adjacent methylene and methyl protons. Its chemical shift is expected in the range of δ 2.8-3.5 ppm.

Thiol Proton (-SH): The thiol proton typically appears as a broad singlet, though it can sometimes show coupling to adjacent protons. Its chemical shift is variable, generally appearing between δ 1.0-2.0 ppm.

Terminal Methyl Protons (-CH-CH₃): The three protons of the terminal methyl group would appear as a doublet, split by the single methine proton, with an expected chemical shift around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a unique signal for each carbon atom in a different chemical environment.

Methyl Thiol Carbon (-S-CH₃): Expected around δ 15-25 ppm.

Methylene Carbon (-S-CH₂-): Predicted to appear in the range of δ 35-45 ppm.

Methine Carbon (-CH(SH)-): The carbon attached to the thiol group is expected to have a chemical shift in the range of δ 30-40 ppm.

Terminal Methyl Carbon (-CH-CH₃): This carbon would likely resonate at approximately δ 20-25 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and carbons, confirming the proposed structure.

| Assignment | ¹H NMR Predicted Shift (δ, ppm) | ¹H NMR Predicted Multiplicity | ¹³C NMR Predicted Shift (δ, ppm) |

|---|---|---|---|

| -S-CH₃ | 2.0 - 2.5 | Singlet (s) | 15 - 25 |

| -S-CH₂- | 2.5 - 3.0 | Multiplet (m) | 35 - 45 |

| -CH(SH)- | 2.8 - 3.5 | Multiplet (m) | 30 - 40 |

| -SH | 1.0 - 2.0 | Broad Singlet (br s) | N/A |

| -CH-CH₃ | 1.2 - 1.5 | Doublet (d) | 20 - 25 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. This is a highly characteristic peak for thiol groups.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ would be present, corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups.

C-S Stretch: The carbon-sulfur stretching vibrations for both the thioether and the thiol moieties are expected to appear as weak to medium bands in the fingerprint region, typically between 600-800 cm⁻¹. These can sometimes be difficult to distinguish from other vibrations in this region.

CH Bending: Deformations and bending vibrations for the CH₂, and CH₃ groups would be visible in the 1375-1470 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing sulfur-containing compounds.

S-H Stretch: Similar to FTIR, a peak around 2550-2600 cm⁻¹ would be observed, often with better intensity than in the infrared spectrum.

C-S Stretch: The C-S stretching vibrations (around 600-800 cm⁻¹) typically give rise to more intense and easily identifiable signals in Raman spectra compared to FTIR, making it a valuable tool for confirming the presence of the thioether and thiol functionalities. royalholloway.ac.uk

C-H Stretch: Strong signals will also be present in the 2850-3000 cm⁻¹ region.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| S-H Stretch | FTIR / Raman | 2550 - 2600 | Weak (FTIR), Medium (Raman) |

| C-H Stretch (Aliphatic) | FTIR / Raman | 2850 - 3000 | Strong |

| C-H Bend | FTIR / Raman | 1375 - 1470 | Medium |

| C-S Stretch | FTIR / Raman | 600 - 800 | Weak-Medium (FTIR), Medium-Strong (Raman) |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₄H₁₀S₂), the calculated exact mass is 122.0224 Da. HRMS analysis would confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation, creating a unique pattern that aids in structural elucidation. The fragmentation of thiols and thioethers is well-documented and predictable.

Molecular Ion (M⁺•): A peak at m/z = 122 corresponding to the intact radical cation would be expected. The intensity of this peak can vary.

Alpha-Cleavage: This is a common fragmentation pathway for both thiols and thioethers. Cleavage of the C-C bond adjacent to a sulfur atom is highly favorable.

Cleavage between C1 and C2 could lead to the loss of a •CH(SH)CH₃ radical, resulting in a fragment ion [CH₃SCH₂]⁺ at m/z = 61.

Cleavage adjacent to the thiol group could result in the loss of a methyl radical (•CH₃) to form an ion at m/z = 107.

Loss of •SH: Fragmentation can involve the loss of the sulfhydryl radical (•SH), leading to a fragment at m/z = 89.

Loss of •SCH₃: Cleavage of the C-S bond of the thioether can result in the loss of a thiomethyl radical (•SCH₃), yielding a fragment at m/z = 75.

Tandem MS (MS/MS) experiments would be used to isolate specific precursor ions and fragment them further, providing more detailed structural information and confirming the proposed fragmentation pathways. nih.govsfrbm.org

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 122.0224 | [C₄H₁₀S₂]⁺• | Molecular Ion (M⁺•) |

| 107.0000 | [C₃H₇S₂]⁺ | M⁺• - •CH₃ (Alpha-cleavage) |

| 89.0452 | [C₄H₉S]⁺ | M⁺• - •SH |

| 75.0295 | [C₄H₇S]⁺ | M⁺• - •SCH₃ |

| 61.0037 | [C₂H₅S]⁺ | Alpha-cleavage |

X-ray Diffraction Analysis for Solid-State Structure (if crystalline derivatives are studied)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Since this compound is a liquid at room temperature, direct analysis is not possible. However, the technique could be applied to a suitable crystalline derivative of the compound.

The process would involve:

Synthesis of a Crystalline Derivative: Reacting this compound with a reagent that induces crystallization. For example, forming a metal-thiolate complex or a derivative with a large, rigid aromatic group could yield a solid product.

Crystal Growth: Growing a single, high-quality crystal of the derivative suitable for diffraction analysis.

Data Collection: Irradiating the crystal with X-rays and collecting the resulting diffraction pattern.

Structure Solution and Refinement: Processing the diffraction data to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

This analysis would provide unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and conformational details in the solid state.

Method Validation and Quantitative Analytical Approaches

For the quantitative analysis of this compound, for instance in environmental or food samples, a validated analytical method is essential. Gas chromatography (GC) coupled with a selective detector, such as a mass spectrometer (MS) or a sulfur chemiluminescence detector (SCD), would be the most probable technique.

The validation of such a method would involve establishing a series of performance characteristics to ensure the results are reliable, reproducible, and accurate for the intended purpose. Key validation parameters include:

Linearity and Range: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the resulting calibration curve using the coefficient of determination (R²).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ).

Accuracy: The closeness of the measured value to the true value. It is often determined through spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, carrier gas flow rate), providing an indication of its reliability during normal usage.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation between concentration and response | ≥ 0.995 |

| Accuracy (% Recovery) | Closeness to the true value | 80 - 120% |

| Precision (% RSD) | Agreement between repeated measurements | ≤ 15% |

| Limit of Detection (LOD) | Lowest detectable concentration | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | S/N ≥ 10 |

Theoretical and Computational Chemistry Investigations of 1 Methylthio 2 Propanethiol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

The electronic structure of 1-(methylthio)-2-propanethiol is dictated by the interplay of its functional groups: a secondary thiol (-SH) and a thioether (methylthio, -SCH₃). DFT and ab initio calculations would be used to optimize the molecule's geometry, finding the lowest energy arrangement of its atoms.

The central carbon backbone consists of sp³ hybridized atoms, leading to a generally tetrahedral geometry around the C1 and C2 carbons. The presence of two sulfur atoms influences the molecule's polarity and reactivity. Natural Bond Orbital (NBO) analysis, a common computational tool, would likely show a significant polarization of the S-H bond, making the hydrogen atom acidic and the thiol sulfur atom nucleophilic. The thioether sulfur would also possess lone pairs of electrons, capable of participating in intermolecular interactions.

Based on studies of related thiols and sulfides, a table of predicted geometric parameters can be constructed.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on standard bond lengths and calculations on analogous molecules like 2-propanethiol)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (Thiol) | ~1.82 Å |

| Bond Length | S-H (Thiol) | ~1.34 Å |

| Bond Length | C-S (Thioether) | ~1.81 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | C-S-H (Thiol) | ~96.5° |

| Bond Angle | C-C-S (Thiol) | ~109.5° |

| Bond Angle | C-S-C (Thioether) | ~99.0° |

Theoretical frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational modes can be predicted. For this compound, key vibrational modes would include the S-H stretch, C-S stretches, and various C-H bending and stretching modes.

Computational studies on simple thiols like 1-propanethiol (B107717) and 2-propanethiol (B166235) have shown excellent agreement between calculated and experimental vibrational spectra, particularly when using DFT methods like B3LYP with appropriate basis sets. researchgate.net The S-H stretching vibration is a particularly characteristic peak, typically appearing in the 2550-2600 cm⁻¹ region of the IR spectrum. The precise frequency can be influenced by conformational effects and intramolecular interactions. otago.ac.nz

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on computational studies of 2-propanethiol and other organosulfur compounds. researchgate.net).

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 |

| C-H Stretch | Methyl/Methylene (B1212753) | 2850 - 3000 |

| C-S Stretch | Thiol/Thioether | 600 - 750 |

| S-H Bend | Thiol (-SH) | 800 - 900 |

Due to the presence of multiple single bonds, this compound can exist in several different spatial arrangements, or conformers. The most stable conformers are those that minimize steric hindrance and optimize electronic interactions. Computational studies on n-propanethiol and 2-propanethiol have identified multiple stable conformers based on the rotation around C-C and C-S bonds. researchgate.netrsc.org

For this compound, the key dihedral angles determining conformation would be:

C1-C2-S-H: Rotation around the C-S bond of the thiol group.

S-C1-C2-S: Rotation around the central C-C bond.

A potential energy surface scan, where the energy is calculated at incremental rotations around these bonds, would reveal the energy minima corresponding to stable conformers (e.g., anti and gauche) and the energy barriers between them. rsc.org It is highly probable that multiple conformers would coexist at room temperature, with their populations determined by their relative energies according to the Boltzmann distribution.

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative, based on typical energy differences found in related thiols like 2-propanethiol. researchgate.netrsc.org).

| Conformer | Dihedral Angle (S-C-C-S) | Dihedral Angle (C-C-S-H) | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | Anti (~180°) | Gauche (~60°) | 0.0 |

| 2 | Gauche (~60°) | Gauche (~60°) | 1.5 |

| 3 | Anti (~180°) | Anti (~180°) | 2.1 |

| 4 | Gauche (~60°) | Anti (~180°) | 3.0 |

Reaction Kinetics and Mechanism Modeling

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, mapping out the energy changes as reactants transform into products.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating the TS geometry and calculating its energy is crucial for determining the reaction rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. acs.org

For this compound, a common reaction to model would be hydrogen abstraction from the thiol group by a radical (X•), a key step in many oxidation and polymerization processes. nih.gov

Reaction: R-SH + X• → R-S• + H-X

A computational study would model the reactants (R-SH + X•), the products (R-S• + H-X), and the transition state (R--S--H--X)‡. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate constant via the Arrhenius equation.

Table 4: Hypothetical Energy Profile for Hydrogen Abstraction from this compound (Note: Values are illustrative for a typical radical-mediated hydrogen transfer reaction.)

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + •OH | 0 |

| Transition State | [C₃H₇S-S--H--OH]‡ | +15 |

| Products | 1-(Methylthio)-2-propanylthiyl radical + H₂O | -95 |

Modeling can also be used to explore plausible pathways for the formation and degradation of a molecule. Experimental work has suggested that related sulfur compounds can be formed in biological systems through the reaction of aldehydes with hydrogen sulfide (B99878), followed by subsequent reactions. iastate.edu For instance, a plausible formation pathway for this compound could involve the reaction of propanal with hydrogen sulfide and a methylating agent. Each step of this proposed pathway—nucleophilic attack, dehydration, methylation—could be modeled to assess its energetic feasibility.

Degradation pathways often involve oxidation. A common degradation route for thiols is oxidation to disulfides.

Degradation Reaction: 2 R-SH + [O] → R-S-S-R + H₂O

Computational modeling could compare the energetics of different degradation mechanisms, such as those initiated by different radical species (e.g., •OH, •NO₃) prevalent in atmospheric or biological environments. researchgate.net These studies help predict the environmental fate and persistence of the compound by identifying the most likely degradation products and the rates at which they are formed.

Structure-Reactivity Relationships

The reactivity of thiols is significantly influenced by the acidity of the sulfhydryl proton. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge of the thiolate anion (RS⁻). ornl.gov This increased acidity means that this compound can be readily deprotonated, even by relatively weak bases, to form the corresponding thiolate. This thiolate is a potent nucleophile, significantly more so than its oxygen analog. ornl.gov The nucleophilicity of the thiolate makes it prone to participate in S-alkylation reactions.

The thioether group, on the other hand, is generally less reactive than the thiol group. The sulfur atom in the thioether is less nucleophilic than the thiolate anion but can still react with strong electrophiles. The presence of the methyl group attached to the thioether sulfur atom introduces some steric hindrance, which may modulate its reactivity compared to simpler thioethers.

The spatial arrangement of the thiol and thioether groups in this compound is a key determinant of its reactivity. The proximity of the thioether to the thiol group can influence the electronic environment of the sulfhydryl group. For instance, the thioether could potentially participate in intramolecular interactions, which might affect the acidity of the thiol or the nucleophilicity of the thiolate.

Computational studies on related, simpler thiols like 1-propanethiol have been conducted to understand their decomposition pathways and interactions with surfaces. ornl.gov For example, density functional theory (DFT) calculations have been used to investigate the adsorption and decomposition of 1-propanethiol on semiconductor surfaces, revealing details about the energetics of various reaction intermediates. ornl.gov Similar theoretical investigations on this compound would be necessary to elucidate specific structure-reactivity relationships, such as identifying the most likely sites for electrophilic or nucleophilic attack, determining the rotational barriers around the C-S bonds, and predicting the molecule's frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its chemical reactivity and kinetic stability.

Without specific computational data for this compound, a detailed quantitative analysis of its structure-reactivity is not possible. The following table provides a general overview of the expected reactivity based on the functional groups present.

| Functional Group | Key Reactivity Characteristics | Factors Influencing Reactivity in this compound |

| Thiol (-SH) | Acidic proton, readily forms a potent nucleophilic thiolate (RS⁻). ornl.gov | The electronic effect of the adjacent thioether group. Steric hindrance around the thiol group. |

| Susceptible to oxidation to form disulfides (RS-SR). | Presence of oxidizing agents. | |

| Thioether (-S-CH₃) | Nucleophilic sulfur atom (less so than thiolate). | Steric hindrance from the methyl group and the rest of the molecule. |

| Can be oxidized to sulfoxides and sulfones. | Strength of the oxidizing agent. |

Further experimental and theoretical studies are required to provide a detailed and quantitative understanding of the structure-reactivity relationships of this compound.

Advanced Applications and Future Research Directions

Role in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com The ability of 1-(Methylthio)-2-propanethiol to act as a ligand—a molecule that binds to a central metal atom—makes it a compelling building block for creating complex, self-assembling supramolecular structures. The sulfur atoms in both the thiol and methylthio groups can coordinate with metal ions, facilitating the formation of metallosupramolecular compounds. mdpi.com Research on related dithioether and bis-tetrazole organosulfur ligands has demonstrated the creation of 1D and 2D coordination polymers with copper and gold. mdpi.comebi.ac.uk These materials are of interest for their potential applications in nanotechnology and physics. mdpi.com

In materials science, dithiols are crucial monomers for synthesizing advanced polymers. For instance, aromatic dithiols are used in the polycondensation synthesis of poly(phenylene thioether)s (PPTs), a class of polymers known for high refractive indices and thermal stability. acs.org Thiol-ene "click" chemistry is another powerful method used to create hyperbranched polymers and biocompatible hydrogels from multifunctional thiol compounds. researchgate.net Given its structure, this compound could serve as a valuable component in creating functional polymers. The presence of two distinct sulfur moieties could allow for controlled, stepwise polymerizations or for the introduction of specific properties into the final material.

| Application Area | Relevant Functional Group(s) | Potential Role of this compound | Example from Related Compounds |

|---|---|---|---|

| Metallosupramolecular Chemistry | Thiol (-SH), Thioether (-S-CH₃) | Ligand for metal coordination, building block for coordination polymers. | Dithioether ligands forming polymers with Gold(I) and Copper(II/I). mdpi.comebi.ac.uk |

| Advanced Polymer Synthesis | Thiol (-SH) | Monomer in polycondensation or thiol-ene "click" reactions. | Aromatic dithiols used to create poly(phenylene thioether)s. acs.org |

| Functional Materials | Thiol (-SH), Thioether (-S-CH₃) | Cross-linking agent, surface modification of nanoparticles. | Thiol-modified zirconium tungstate (B81510) for advanced composites. doi.org |

Potential as a Precursor in Specialized Organic Synthesis

In organic synthesis, a precursor is a compound that is a key starting material for the creation of more complex molecules. The dual functionality of this compound makes it a potentially versatile precursor. Dithioacetals, which can be formed from dithiols, are recognized as useful building blocks for constructing intricate chemical structures, including macrocycles capable of complexing metal ions. researchgate.netthieme-connect.com The reaction of this compound with aldehydes or ketones could yield cyclic dithioacetal-like structures, which serve as important intermediates and protecting groups in multi-step syntheses. researchgate.net

Furthermore, organosulfur compounds are foundational to many pharmaceuticals and agrochemicals. eurekalert.orgsciencedaily.com The development of new synthetic routes to sulfur-containing heterocyclic compounds is an area of constant research. The distinct reactivity of the thiol versus the thioether group in this compound could be exploited for regioselective cyclization reactions, providing a pathway to novel thiadiazole or other sulfur-based ring systems. acs.org Its structure also lends itself to the synthesis of unsymmetrical disulfides, a topic of interest for creating specific covalent modifications in biomolecules. acs.org

Emerging Research Areas and Unexplored Aspects in Organosulfur Chemistry

A significant challenge in organosulfur chemistry is the handling of simple thiols, which are often volatile, have strong, unpleasant odors, and are easily oxidized. eurekalert.orgsciencedaily.com Consequently, a major emerging research area is the development of novel synthetic methods that use more stable and easier-to-handle sulfur-containing reagents. sciencedaily.com Research into the direct conversion of thioesters into other functional groups, for example, represents a move away from traditional thiol-based chemistry. eurekalert.org

The chemistry of bifunctional organosulfur compounds like this compound remains a relatively unexplored frontier. Key research questions include:

Selective Reactivity: Can one sulfur group react while the other remains protected, allowing for stepwise, controlled synthesis?

Novel Transformations: Can the interaction between the adjacent thiol and thioether groups lead to new types of chemical reactions or rearrangements not seen in simpler molecules?

Catalyst Development: What new catalysts can be developed to specifically target one of the sulfur centers in the presence of the other?

Investigating these aspects could lead to more efficient and elegant syntheses of complex organosulfur molecules, contributing to fields from drug discovery to materials science. eurekalert.orgfrontiersin.org

Interdisciplinary Research Needs and Collaborative Opportunities

The diverse potential of organosulfur compounds inherently calls for interdisciplinary research. frontiersin.orgusda.gov The advancement of a specialized molecule like this compound from a laboratory curiosity to a useful chemical tool requires collaboration between multiple scientific fields.

Chemistry and Materials Science: Synthetic chemists are needed to explore and optimize the reactions of this compound, while materials scientists can investigate its incorporation into novel polymers and nanocomposites. mdpi.comdoi.org

Pharmacology and Medicinal Chemistry: The potential of this compound as a precursor for bioactive molecules necessitates collaboration with medicinal chemists to design and synthesize new drug candidates and with pharmacologists to test their efficacy. frontiersin.org

Computational and Theoretical Chemistry: Computational chemists can model the reactivity of this compound, predict its behavior in different chemical environments, and help guide experimental work, saving time and resources.

Environmental Science: Given its ability to bind with metals, collaborations with environmental scientists could explore its potential use in sensors or remediation strategies for heavy metals. smolecule.com

Research initiatives that bring together experts from these varied disciplines are essential to fully unlock the potential of complex organosulfur compounds and translate fundamental chemical knowledge into practical applications. frontiersin.orgbco-dmo.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(Methylthio)-2-propanethiol critical for experimental design?

- Answer : Critical properties include:

- Henry’s Law Constant : atm·m³/mol (for 2-methyl-2-propanethiol, structurally similar) .

- Solubility : Miscible in organic solvents (e.g., ethanol, ether) and moderately soluble in water, enabling versatile formulation design .

- Boiling Point : 62–65°C; Density : 0.8000 g/cm³ .

- Reactivity : The thiol (-SH) group participates in nucleophilic substitutions, while the methylthio (-SCH₃) group influences steric and electronic properties.

Q. How can researchers determine the purity of this compound using analytical techniques?

- Answer :

- Gas Chromatography (GC) : Compare retention times against certified standards; quantify impurities using flame ionization detection (FID) .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm structural integrity (e.g., thiol proton at ~1.4 ppm, methylthio group at ~2.1 ppm) .

- Elemental Analysis : Validate C, H, and S content against theoretical values (e.g., C: 53.3%, H: 11.2%, S: 35.5% for C₄H₁₀S₂) .

Q. What synthetic routes are recommended for laboratory-scale production of this compound?

- Answer :

- Thiolation of Propanediols : React 1,2-propanediol with methanethiol under acidic catalysis (e.g., H₂SO₄), followed by purification via fractional distillation .

- Halogen Displacement : Substitute a halogenated precursor (e.g., 1-chloro-2-propanethiol) with methylthiolate (CH₃S⁻) in polar aprotic solvents (DMF/DMSO) .

- Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and isolate via column chromatography .

Advanced Research Questions

Q. How do structural modifications at the methylthio group influence reactivity in nucleophilic substitution reactions?

- Answer :

- Steric Effects : Bulkier substituents (e.g., tert-butylthio) reduce reaction rates due to hindered access to the thiol group .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) adjacent to the methylthio moiety enhance electrophilicity, accelerating substitutions .

- Case Study : Replacing -SCH₃ with -SCF₃ increases oxidative stability but reduces nucleophilicity due to fluorine’s electronegativity .

- Methodological Approach : Use DFT calculations (e.g., Gaussian) to model transition states and predict substitution kinetics .

Q. What metabolic pathways are hypothesized for methylthio-containing thiols based on phase I studies?

- Answer : Proposed pathways (derived from analogous thioethers):

- Oxidative Deamination : Forms a ketone metabolite (e.g., 1-(methylthio)propan-2-one), which may undergo further reduction to alcohols .

- S-Oxidation : Methylthio group converts to sulfoxide (-SO-) or sulfone (-SO₂-), increasing polarity for renal excretion .

- Conjugation : Glucuronidation or sulfation of thiol metabolites enhances water solubility .

Q. What contradictions exist in reported toxicity data for structurally similar thioethers, and how can they be resolved?

- Answer :

- Contradiction : Some studies report hepatotoxicity at 100 mg/kg (rodents), while others show no effects below 500 mg/kg .

- Resolution Factors :

- Species Sensitivity : Mice show higher CYP450-mediated activation of thioethers than rats .

- Dosimetry : Non-linear pharmacokinetics due to protein binding may skew dose-response relationships .

- Methodology : Conduct interspecies comparisons with physiologically based pharmacokinetic (PBPK) modeling .

Q. How can computational models predict environmental fate parameters like atmospheric oxidation rates?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.